5-Phenylisoxazole-3-carbonyl chloride
Overview
Description
5-Phenylisoxazole-3-carbonyl chloride, also known as PIC, is a chemical compound with the CAS Number 78189-50-11. It has a molecular weight of 207.621 and contains a total of 20 atoms; 6 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom23.
Synthesis Analysis
The synthesis of 5-Phenylisoxazole-3-carbonyl chloride involves several steps. One method involves the reaction with thionyl chloride for 4 hours under reflux conditions4. Another method involves the use of metal-free synthetic routes, which are considered more eco-friendly5. These methods often employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reactions5.Molecular Structure Analysis
The molecular structure of 5-Phenylisoxazole-3-carbonyl chloride is represented by the InChI code 1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H1. The compound contains an isoxazole ring, which is a five-membered heterocyclic moiety5.
Chemical Reactions Analysis
The chemical reactions involving 5-Phenylisoxazole-3-carbonyl chloride are diverse. For instance, it can be used in the synthesis of functionalized N ′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives, which have been utilized for MAO-A and MAO-B inhibition5.Physical And Chemical Properties Analysis
5-Phenylisoxazole-3-carbonyl chloride is a solid substance1. It has a boiling point of 370.2°C at 760 mmHg6. The compound’s purity is reported to be 95%1.Scientific Research Applications
Synthesis and Crystal Structure
Synthesis Process : 5-Phenylisoxazole-3-carbonyl chloride is used in the synthesis of compounds like N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, involving processes like ammonolysis in dichloromethane. The resulting compounds exhibit specific structural characteristics, such as defined dihedral angles between rings and unique crystal packing patterns (Li Wang et al., 2013).
Crystal and Molecular Structure Studies : The compound has been studied for its crystal and molecular structure, helping understand its physical and chemical properties. For example, the study of 3-chloro-5-phenylisoxazole, a related compound, provides insights into its non-coplanarity and crystal packing (M. Cannas et al., 1979).
Chemical Reactions and Synthesis
Involvement in Complex Reactions : This compound is a key player in various chemical reactions. For example, it is used in the synthesis of functional derivatives of aryl trichlorovinyl ketones, highlighting its versatility in chemical synthesis (V. Potkin et al., 2014).
Formation of Heterocyclic Compounds : It's involved in forming heterocyclic compounds like isoxazoles and isoxazolines, which are crucial in the synthesis of natural products, drugs, and agrochemicals (P. Vitale & A. Scilimati, 2013).
Pharmaceutical Applications
Synthesis of Pharmacologically Active Compounds : 5-Phenylisoxazole-3-carbonyl chloride is used to synthesize compounds with potential pharmacological activities, such as anticancer agents. This highlights its role in the development of new therapeutic agents (S. M. Gomha et al., 2017).
Radiochemical Studies : It has been used in radiochemical studies, such as in the synthesis of carbon-14 labelled compounds, demonstrating its utility in advanced scientific research and development of radiopharmaceuticals (H. Minato et al., 1974).
Safety And Hazards
The safety data sheet for 5-Phenylisoxazole-3-carbonyl chloride indicates that it is for R&D use only and not for medicinal, household, or other uses6. No specific hazards were mentioned in the retrieved documents.
Future Directions
The future directions for 5-Phenylisoxazole-3-carbonyl chloride could involve further exploration of its potential applications in drug discovery, given the significance of isoxazole derivatives in this field5. Additionally, the development of more eco-friendly synthetic strategies could be a focus area5.
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-9(14-12-8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQOIZJIDZZDGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428174 | |
Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-3-carbonyl chloride | |
CAS RN |
78189-50-1 | |
Record name | 5-PHENYLISOXAZOLE-3-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-isoxazole-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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